N,N-diethyl-1H-imidazole-1-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
61985-24-8 |
|---|---|
Molecular Formula |
C8H13N3O |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
N,N-diethylimidazole-1-carboxamide |
InChI |
InChI=1S/C8H13N3O/c1-3-10(4-2)8(12)11-6-5-9-7-11/h5-7H,3-4H2,1-2H3 |
InChI Key |
VQCFHSYRTHOEFO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N1C=CN=C1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for N,n Diethyl 1h Imidazole 1 Carboxamide and Its Analogues
Foundational Synthesis Approaches to N,N-diethyl-1H-imidazole-1-carboxamide
The creation of this compound can be achieved through several fundamental synthetic routes. These methods are characterized by their directness, often involving the reaction of imidazole (B134444) precursors with suitable reagents.
Direct Acylation Routes Utilizing Imidazole Derivatives
Direct acylation represents a primary method for synthesizing this compound. This approach involves the reaction of an imidazole, which possesses an available imino-hydrogen, with an acylating agent. google.com The reaction of imidazole with diethylcarbamoyl chloride is a key example. In this process, the nucleophilic nitrogen of the imidazole ring attacks the electrophilic carbonyl carbon of the acyl chloride. A base is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion. This method is analogous to N-alkylation reactions where imidazole is treated with alkyl halides in the presence of a base like potassium carbonate. nih.govwjpsonline.com
Historically, the acylation of imidazoles was considered challenging due to the compound's tendency to undergo ring-splitting under certain conditions. google.com However, with controlled reaction conditions, direct acylation is a viable and straightforward pathway. The process can be generalized as the reaction between an imidazole and a suitable acyl halide or anhydride (B1165640). google.com
Carbonyldiimidazole-Mediated Condensation Reactions
A highly efficient and widely used method for preparing this compound involves the reagent 1,1'-carbonyldiimidazole (B1668759) (CDI). wikipedia.org CDI is an activated form of carbonic acid and serves as an excellent coupling agent. wikipedia.orgdaneshyari.com The synthesis is achieved by reacting CDI with diethylamine (B46881).
In this reaction, the amine's nucleophilic nitrogen attacks one of the carbonyl-activated imidazole rings of CDI. This results in the substitution and displacement of one imidazole molecule, yielding this compound and imidazole as a byproduct. daneshyari.com The reaction is clean, with carbon dioxide and imidazole being the only side products, which are generally innocuous and easily removed. wikipedia.orgdaneshyari.com CDI is a stable, crystalline solid that is easier to handle than many aggressive acylating agents like phosgene. wikipedia.orgchembk.com The versatility of CDI as a reagent is well-established, particularly in peptide synthesis where it facilitates the formation of amide bonds under mild conditions. chembk.comacs.org
Investigation of Precursor Reactivity and Functionalization
The reactivity of the imidazole ring is a critical factor in the synthesis of its derivatives. Imidazole's chemical behavior is governed by several key features:
Aromaticity : The imidazole ring contains a sextet of delocalized π-electrons, which imparts aromatic stability. wjpsonline.comnumberanalytics.com
Basicity and Acidity : Imidazole is amphoteric, meaning it can act as both an acid and a base. The pKa of its conjugate acid is approximately 7, making it a moderately strong base. The proton on the N-1 nitrogen is acidic, with a pKa of about 14.5. wjpsonline.comnumberanalytics.com
Tautomerism : Imidazole exists in two equivalent tautomeric forms, as the proton can reside on either nitrogen atom. This dynamic equilibrium influences its reactivity. numberanalytics.com
These properties dictate how imidazole interacts with electrophiles in acylation reactions. The presence of substituents on the imidazole ring significantly alters its reactivity; electron-donating groups enhance its nucleophilicity, while electron-withdrawing groups decrease it. numberanalytics.com Reaction conditions such as pH and the choice of solvent also play a crucial role. In acidic conditions, for instance, the imidazole ring is protonated, which can change its reactivity profile towards electrophiles. numberanalytics.com
Advanced Synthetic Strategies for Imidazole-1-carboxamide Frameworks
Beyond direct synthesis, advanced strategies focus on constructing the imidazole ring itself with desired substitutions, which can then be further functionalized.
Multi-component Reaction Protocols for Substituted Imidazoles
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing highly substituted imidazole frameworks in a single step. isca.metandfonline.com These one-pot reactions combine three or more starting materials to form a complex product, minimizing the need for isolating intermediates. isca.me
A common MCR for producing 2,4,5-trisubstituted imidazoles involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium (B1175870) acetate (B1210297), which serves as the nitrogen source. wjpsonline.comnih.gov To create 1,2,4,5-tetrasubstituted imidazoles, a primary amine is included in the reaction mixture. tandfonline.comrsc.org Various catalysts can be employed to promote these reactions, including p-toluenesulfonic acid (PTSA), metal tetrafluoroborates, and FeCl3/SiO2. isca.menih.govrsc.org The choice of catalyst can also influence the selectivity of the reaction, for example, determining whether a tri- or tetra-substituted product is preferentially formed. rsc.org
Below is a table summarizing various MCR protocols for synthesizing substituted imidazoles.
| Reactants | Catalyst | Product Type | Reference |
| Benzil, Benzaldehyde, Ammonium Acetate, Aniline | p-Toluenesulfonic acid (PTSA) | 1,2,4,5-tetrasubstituted imidazoles | isca.me |
| 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate | HBF4–SiO2 | 1,2,4,5-tetrasubstituted imidazoles | rsc.org |
| α-Azido chalcones, Aryl aldehydes, Anilines | Erbium triflate | Highly substituted imidazoles | organic-chemistry.org |
| Imines, Acid chlorides, N-nosyl imines | PPh(catechyl) | Substituted imidazoles | acs.org |
| O-alkyl vanillins, Ammonium acetate, Benzil derivatives | Ethanol (B145695) (solvent) | 2,4,5-trisubstituted imidazoles | tandfonline.com |
This table is interactive and allows for sorting and filtering of the data.
Regioselective Synthesis Techniques for N-Substituted Imidazole Carboxamides
Regioselectivity is crucial when synthesizing N-substituted imidazole carboxamides to ensure the functional group is attached to the desired nitrogen atom, especially when other reactive sites are present on the imidazole ring. Direct N-alkylation or N-acylation of the parent imidazole is inherently regioselective for the nitrogen atoms over the carbon atoms. nih.gov
However, for substituted imidazoles, achieving regioselectivity can be more complex. One strategy involves the sequential reaction of allenyl sulfonamides with amines, where the substitution pattern on the amine nitrogen dictates the regioselective formation of 4- or 5-functionalized imidazoles. nih.gov Another approach to achieving regioselectivity at a specific carbon atom, which can guide subsequent N-functionalization, is through directed metalation. For example, selective lithiation at the C2 position, followed by reaction with an electrophile, allows for precise functionalization that would be difficult to achieve through direct electrophilic substitution, which often yields a mixture of products. youtube.com The choice of catalyst in MCRs can also serve as a tool for regiocontrol, selectively favoring the formation of one isomer over another. rsc.org
Catalytic Approaches in Imidazole Carboxamide Synthesis
Catalysis plays a pivotal role in the modern synthesis of imidazole carboxamides, offering routes that are often more efficient and selective than classical methods. The primary reaction to form the target compound involves the acylation of the imidazole nitrogen with a diethylcarbamoyl group. Catalytic methods can be applied to both the formation of the imidazole ring itself and the subsequent C-N bond formation for the carboxamide moiety.
Transition Metal-Catalyzed Coupling Reactions
Transition metals are extensively used to facilitate the construction of the imidazole core and the formation of C-N bonds. Palladium and copper complexes are particularly prominent in this regard.
While less common than copper-catalyzed routes for this specific class, palladium catalysis represents a powerful tool in heterocyclic chemistry. Palladium-catalyzed cross-coupling reactions are foundational for new C–C bond formations and can be adapted for C-N bond formation. beilstein-journals.org For the synthesis of substituted imidazoles, one potential approach involves the condensation of imines and acyl chlorides using a palladium catalyst. nih.gov Furthermore, Pd(II)-catalyzed cyclization has been utilized in the one-pot synthesis of functionalized imidazo[1,2-a]pyridines, demonstrating the utility of palladium in constructing fused imidazole systems. beilstein-journals.org These methods suggest potential, albeit less documented, pathways for synthesizing this compound precursors.
Copper-catalyzed reactions are a mainstay for the synthesis of imidazole derivatives and related C-N bond formations, often proceeding through Chan–Lam or Ullmann-type coupling mechanisms. beilstein-journals.org A variety of copper forms, including salts, complexes, and nanoparticles, have been successfully employed as catalysts. beilstein-journals.org
In a study on the synthesis of imidazole derivatives, various Cu(II) catalysts were optimized, with a dichloro-(1,10-phenanthroline)-copper(II) complex, Cu(phen)Cl₂, in ethanol proving to be highly effective, yielding the desired product in 92% yield within 3 hours. nih.gov The choice of catalyst and solvent was found to be critical for achieving high yields. nih.gov
An efficient method for direct amide bond formation has also been developed using copper catalysis. rsc.org In this approach, amines couple with isothiocyanates to form thiourea (B124793) intermediates; subsequent copper-mediated desulfurization generates reactive carbodiimides in situ, which then rapidly combine with acids to form amides under mild conditions. rsc.org The optimization of this reaction involved screening various copper catalysts, bases, and solvents, with CuCl₂ and DMAP in DMF being effective. rsc.org
Metal-organic frameworks (MOFs) based on copper have also emerged as robust heterogeneous catalysts. A [Cu(bcmim)₂] MOF has been shown to efficiently catalyze the preparation of amides via an oxidative coupling of carboxylic acids and formamides. researchgate.net
Table 1: Optimization of Copper-Catalyzed Amide Synthesis This table is based on data for a model reaction of benzoic acid and p-bromoaniline and illustrates a typical optimization process.
| Entry | Catalyst | Base | Solvent | Yield of Amide (%) |
| 1 | CuCl₂ | DMAP | DMF | 58 |
| 2 | CuCl | DMAP | DMF | < 58 |
| 3 | CuSO₄ | DMAP | DMF | < 58 |
| 4 | Cu(OAc)₂ | DMAP | DMF | < 58 |
| 5 | CuCl₂ | DBU | DMF | N.D. |
| 6 | CuCl₂ | Pyridine | DMF | N.D. |
| 7 | None | DMAP | DMF | No reaction |
Data sourced from a study on copper-catalyzed direct amide bond formation. rsc.org N.D. = Not Detected.
Organocatalysis and Lewis Base Catalysis
Organocatalysis provides a metal-free alternative for synthesis. Lewis bases, in particular, can function as potent catalysts for functionalizing carboxylic acid derivatives. rsc.org A well-established example is the use of 4-dimethylaminopyridine (B28879) (4-DMAP) in the acylation of amines. In a related synthesis of N,N-diethyl-m-toluamide (DEET), m-toluic acid is activated with 1,1'-carbonyldiimidazole (CDI) to form an acylimidazolide intermediate. researchgate.net The subsequent reaction with diethylamine is catalyzed by 4-DMAP, which proceeds through a nucleophilic catalysis mechanism to generate the final amide. researchgate.net
Lewis bases can also be employed as additives to control selectivity in transition metal-catalyzed reactions. In one copper-catalyzed process, the addition of a catalytic amount of a Lewis base was crucial for inhibiting a competing C-N bond formation pathway, thereby enabling the desired C-C bond formation to proceed efficiently. acs.org
Sustainable Synthesis Approaches (e.g., Solvent-Free, Microwave-Assisted)
Green chemistry principles are increasingly being integrated into synthetic methodologies, with a focus on reducing waste and energy consumption.
Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netderpharmachemica.com Numerous protocols for the synthesis of imidazole derivatives utilize microwave energy. derpharmachemica.comresearchgate.net One-pot, multicomponent reactions catalyzed by p-toluenesulfonic acid under microwave-assisted conditions have been used to create complex imidazole derivatives in ethanol, a green solvent. nih.gov The combination of copper catalysis and microwave irradiation has also been shown to be effective, reducing reaction times significantly. beilstein-journals.orgnih.gov For instance, the Huisgen [3+2] cycloaddition can be accomplished in minutes under microwave conditions. nih.gov
Solvent-Free Synthesis: Conducting reactions without a solvent minimizes the use of volatile organic compounds, aligning with green chemistry goals. Convenient and environmentally friendly solvent-free procedures have been developed for the one-pot synthesis of various imidazole derivatives. asianpubs.orgresearchgate.net These methods often involve simply heating a mixture of the reactants, leading to high yields and simplifying the work-up process. asianpubs.org For example, 2,4,5-triaryl-1H-imidazoles can be obtained in high yields by heating benzene-1,2-diamine, an aromatic aldehyde, and ammonium acetate at 70°C without any solvent. asianpubs.org Heterogeneous catalysts, such as FeCl₃ supported on silica (B1680970) gel, have also been used effectively under solvent-free conditions for imidazole synthesis. nih.gov
Optimization of Reaction Conditions and Isolation Techniques
Key parameters that require optimization include the choice of catalyst, solvent, base, temperature, and the molar ratios of reactants. nih.govrsc.orgresearchgate.net For instance, in the synthesis of DEET, the molar ratio of the carboxylic acid, CDI, and diethylamine was systematically varied to find the optimal conditions that led to a yield of over 94%. researchgate.net Similarly, screening various solvents and catalysts is a common practice, as seen in copper-catalyzed reactions where ethanol and a specific Cu(II) complex gave the best results. nih.gov
Efficient isolation and purification are crucial for obtaining the target compound with high purity. While column chromatography is a common laboratory technique, it is often impractical and costly for large-scale synthesis. Therefore, developing non-chromatographic purification methods is highly desirable.
Common Isolation and Purification Strategies:
Aqueous Work-up and Extraction: Many syntheses utilize a work-up procedure where the reaction mixture is treated with water to remove water-soluble byproducts and unreacted reagents. The desired product is then extracted into an organic solvent. This method is effective when byproducts, such as the imidazole released from a CDI coupling, are water-soluble. researchgate.net
Precipitation and Crystallization: In some cases, the product can be precipitated from the reaction mixture by adding an anti-solvent. For example, a process was developed where the crude product was precipitated by adding the reaction solution to toluene. acs.org
Recrystallization/Washing: After initial isolation, the crude product can often be purified by washing with a specific solvent or solvent mixture to remove impurities. A mixture of diisopropyl ether and hexanes has been used to wash a crude imidazole product, yielding material with >95% purity. orgsyn.org In another instance, a reactive crystallization was employed to achieve high purity by carefully selecting a solvent that aids in color and impurity rejection. acs.org
Table 2: Optimization of Reaction Solvent for a Step-2 Alkylation This table illustrates the impact of solvent choice on the yield and purity of a synthetic intermediate.
| Entry | Solvent | Yield (%) | Purity (%) | Observations |
| 1 | DMF | 61 | 96 | - |
| 2 | NMP | 63 | 98 | - |
| 3 | Diglyme (B29089) | 78 | 98 | Little tar formation |
| 4 | Tetraglyme | 70 | 97 | - |
| 5 | DPGDME | 78 | 98 | No precipitation or clumping |
Data adapted from a study on process development. acs.org DPGDME = dipropylene glycol dimethyl ether.
By systematically optimizing these conditions and purification techniques, robust and scalable processes can be established for the synthesis of this compound and its analogues.
Influence of Solvent Systems on Reaction Efficiency
The solvent system employed in the synthesis of imidazole carboxamides can significantly impact reaction rates, yields, and the formation of byproducts. The ideal solvent must effectively dissolve reactants while facilitating the desired chemical transformations.
In the synthesis of imidazole dicarboxamide analogues, the choice of solvent has been shown to be critical for success. For instance, in a process developed for 1-(4-chlorobenzyl)-1H-imidazole-4,5-dicarboxamide, diglyme was initially used and performed well chemically. acs.org However, due to health and safety concerns associated with diglyme, a search for a safer alternative was undertaken. acs.org The ideal replacement solvent needed to have a similar polarity to diglyme, a boiling point above 125 °C, and be non-reactive under the reaction conditions. acs.org Dipropylene glycol dimethyl ether (DPGDME) was identified as a suitable replacement, producing the intermediate dinitrile in similar yield and purity to diglyme without the formation of tars or precipitates during the subsequent alkylation step. acs.org
The volume of the solvent also plays a crucial role. In the synthesis of 4,5-dicyanoimidazole (B129182) (DCI), a precursor to the dicarboxamide, it was found that using 18 volumes of solvent was optimal. acs.org Using a lower volume of solvent led to an increase in the formation of an undesired monoamide byproduct. acs.org
Different synthetic routes for imidazole analogues utilize a variety of solvents. For the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters, solvents such as methanol (B129727) (MeOH) and tetrahydrofuran (B95107) (THF) have been employed. mdpi.comnih.gov The synthesis of N-aryl-benzamides, a related amide formation, has been successfully carried out in ethyl acetate (EtOAc). mdpi.com In other cases, dimethylformamide (DMF) has been used as a solvent for the synthesis of disubstituted imidazole-4-carboxylate ester derivatives. mdpi.com
The following table summarizes the performance of different solvents in the synthesis of a key intermediate for an imidazole dicarboxamide analogue. acs.org
| Solvent | Yield (%) | Purity (%) | Observations |
| Diglyme | 80 | 97 | Good performance, but safety concerns. |
| Dipropylene glycol dimethyl ether (DPGDME) | Similar to Diglyme | Similar to Diglyme | Safer alternative, no tar formation or precipitation. |
Temperature and pH Control in Carboxamide Formation
Temperature and pH are fundamental parameters that directly influence the kinetics and thermodynamics of carboxamide bond formation.
Temperature Control: Reaction temperature must be carefully optimized to ensure the reaction proceeds at a reasonable rate without promoting decomposition or side reactions. For the formation of 4,5-dicyanoimidazole (DCI) from diaminomaleonitrile (B72808) (DAMN) and formic acid, the ideal temperature range was found to be 135–138 °C. acs.org Lower temperatures resulted in significantly longer reaction times and increased levels of impurities. acs.org In another example, the synthesis of tri-aryl imidazole derivatives was achieved by refluxing the reaction mixture at 110 °C. mdpi.com Conversely, some steps in the synthesis of imidazole analogues, such as the formation of N-aryl-benzamides or the cycloaddition to form the imidazole ring, are initiated at low temperatures like 0 °C or -78 °C before being allowed to warm to room temperature. mdpi.comnih.gov
The general formation of amide bonds from carboxylic acids and amines can often require high temperatures to overcome the energy barrier created by the formation of stable ammonium carboxylate salts. rsc.org
pH Control: The pH of the reaction medium, often controlled by the addition of an acid or base, is critical. The imidazole ring itself is amphoteric, meaning it can act as both a weak acid and a weak base. researchgate.netnih.gov The pKa for the acidic proton on N-1 is approximately 14.5, while the pKa of the conjugate acid at N-3 is around 7. researchgate.netnih.gov This dual nature means that the pH will determine the protonation state and nucleophilicity of the imidazole ring and other reactants.
In many syntheses of imidazole carboxamide analogues, a base is used to facilitate the reaction. For example, potassium carbonate (K₂CO₃) is used as the base in the alkylation of the DCI intermediate. acs.org In the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base, is used. nih.gov Triethylamine (B128534) (Et₃N) is another common base used in the formation of precursor amides. mdpi.comnih.gov The basicity of the amine reactant also significantly influences the yield of the reaction. rsc.org
Acidic conditions are also utilized. The synthesis of DCI involves formic acid. acs.org In the synthesis of other benzimidazole (B57391) derivatives, condensation reactions are often carried out under harsh dehydrating acidic conditions using reagents like hydrochloric acid or p-toluenesulfonic acid. acs.orgnih.gov The pH can also influence the properties of the final molecule; for instance, under acidic conditions, the protonation of an imidazole moiety can increase the water solubility of a molecule. nih.gov
The table below provides examples of temperature and pH modifiers used in the synthesis of imidazole carboxamide analogues.
| Reaction Step | Reagent/Condition | Purpose | Reference |
| DCI Formation | 135–138 °C | Optimal temperature for cyclization | acs.org |
| Imidazole Alkylation | Potassium Carbonate (K₂CO₃) | Base for N-alkylation | acs.org |
| Imidazole Cycloaddition | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Base to activate reactant | nih.gov |
| Amide Formation | Triethylamine (Et₃N) | Base to neutralize HCl byproduct | mdpi.com |
| Benzimidazole Condensation | Hydrochloric Acid | Acid catalyst | acs.orgnih.gov |
Mechanistic Investigations of Reactions Involving N,n Diethyl 1h Imidazole 1 Carboxamide
Elucidation of Acyl Transfer Mechanisms
The primary function of N,N-diethyl-1H-imidazole-1-carboxamide in organic synthesis is to facilitate the transfer of an acyl group to a nucleophile. This process is underpinned by the formation of a highly reactive N-acylimidazolium intermediate. The general mechanism involves the initial activation of a carboxylic acid by the reagent, followed by nucleophilic attack on the activated acyl group.
Detailed Studies of Chemoselective Amidation Processes
The mechanism for chemoselective amidation using this compound mirrors that of esterification, with an amine serving as the nucleophile instead of an alcohol. The high reactivity of the N-acylimidazolium intermediate is again central to the process.
Studies have shown that this method is highly effective for the formation of amide bonds under mild conditions, which is a significant advantage in peptide synthesis and the late-stage functionalization of complex molecules. The chemoselectivity is particularly noteworthy, as the reaction can be performed in the presence of other nucleophilic groups, such as hydroxyls, with minimal side product formation. This selectivity is attributed to the greater nucleophilicity of amines compared to alcohols under neutral or slightly basic conditions.
The reaction pathway involves:
Activation: The carboxylic acid is activated by this compound to form the corresponding N-acylimidazolium species.
Nucleophilic Attack: The amine attacks the electrophilic carbonyl carbon of the activated intermediate.
Amide Formation: The resulting tetrahedral intermediate collapses, leading to the formation of the amide bond and the release of the imidazole-containing leaving group.
The direct condensation of carboxylic acids and amines to form amides often requires harsh conditions, but the use of activating agents like this compound allows the reaction to proceed at or near room temperature. nih.gov
| Substrate (Carboxylic Acid) | Substrate (Amine) | Product (Amide) | Plausible Intermediate |
| Benzoic Acid | Aniline | N-phenylbenzamide | N-benzoyl-imidazolium derivative |
| Acetic Acid | Diethylamine (B46881) | N,N-diethylacetamide | N-acetyl-imidazolium derivative |
| Propanoic Acid | Benzylamine | N-benzylpropanamide | N-propanoyl-imidazolium derivative |
Mechanism of N-Acylation of Diverse Heterocyclic Substrates (e.g., Indoles, Oxazolidinones)
This compound is also employed for the N-acylation of various nitrogen-containing heterocycles. The low nucleophilicity of the nitrogen atom in many heterocycles, such as indoles, presents a challenge for direct acylation. rsc.org However, activation of the acylating agent can overcome this hurdle.
For the N-acylation of indoles, the reaction likely proceeds via the formation of a highly reactive N-acylimidazolium salt from the carboxylic acid and this compound. The indole (B1671886) nitrogen, often deprotonated by a mild base to enhance its nucleophilicity, then attacks the activated acyl group. This method provides a valuable alternative to the use of more reactive and less selective acylating agents like acyl chlorides. nih.gov
Similarly, for the N-acylation of oxazolidinones, which are important chiral auxiliaries in asymmetric synthesis, a similar mechanism is proposed. The nitrogen of the oxazolidinone attacks the activated acyl carbon of the N-acylimidazolium intermediate. This reaction is crucial for the introduction of various acyl groups onto the chiral template.
Role of Catalysts in Modulating Acyl Transfer Kinetics and Selectivity
While this compound can act as a stoichiometric activating agent, its efficacy can be enhanced, and its loading reduced, through the use of catalysts. Catalysts can influence both the rate and the selectivity of the acyl transfer process.
For instance, Lewis acids can coordinate to the carbonyl oxygen of the N-acylimidazolium intermediate, further increasing its electrophilicity and accelerating the rate of nucleophilic attack. This can be particularly useful when dealing with less reactive nucleophiles.
Bases can also play a crucial catalytic role. A non-nucleophilic base can deprotonate the nucleophile (e.g., an alcohol or an amine), increasing its nucleophilicity and thereby accelerating the reaction. In the case of N-acylation of heterocycles, a base is often essential to deprotonate the N-H bond, generating a more potent nucleophile. The choice of catalyst, whether acidic or basic, can thus be tuned to optimize the reaction for specific substrates and desired outcomes. Some studies have explored the use of imidazole (B134444) itself as a catalyst in amidation reactions, where it is proposed to form an N-acylimidazolium intermediate. nih.gov
Studies on Nucleophilic Reactivity and Electrophilic Activation
Beyond its role as a component of an acylating system, the imidazole moiety of this compound possesses its own distinct reactivity.
Participation of Imidazole Nitrogen Atoms as Nucleophiles
The imidazole ring contains two nitrogen atoms with different electronic environments. The "pyrrole-type" nitrogen (N-1) is part of the aromatic sextet and its lone pair is delocalized, making it less nucleophilic. In contrast, the "pyridine-type" nitrogen (N-3) has a lone pair in an sp²-hybridized orbital in the plane of the ring, which is more available for nucleophilic attack. kyoto-u.ac.jp
In the context of this compound, the N-1 position is substituted with the diethylcarboxamide group. This leaves the N-3 nitrogen as the primary site for nucleophilic participation. This nucleophilicity is fundamental to its mechanism of action as an acyl transfer agent, where this nitrogen initiates the activation of carboxylic acids.
Activation of Carbonyl Groups by Imidazole-Based Reagents
This compound belongs to a class of compounds known as N-carbamoylimidazoles, which are effective reagents for the activation of carbonyl groups, particularly in the synthesis of amides and esters from carboxylic acids. The activation process generally involves the reaction of a carboxylic acid with the imidazole-based reagent, leading to the formation of a highly reactive acylimidazolium intermediate.
The underlying principle of this activation is the excellent leaving group ability of the imidazole moiety. When this compound reacts with a carboxylic acid, the imidazole ring is protonated, and a subsequent nucleophilic attack by the carboxylate on the carbonyl carbon of the carboxamide leads to the formation of an acylimidazolium species and the release of diethylamine. This acylimidazolium intermediate is a potent acylating agent, readily undergoing nucleophilic attack by amines or alcohols to form the corresponding amides or esters in high yields and under mild conditions. scholaris.caacs.org
A related and widely used reagent for carbonyl activation is 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov In a similar fashion to this compound, CDI reacts with carboxylic acids to form acyl-imidazole intermediates. nih.govresearchgate.net These intermediates are sufficiently reactive to undergo subsequent reactions, such as the formation of amides, esters, and even ketones through decarboxylative coupling processes. nih.gov The reaction of N-alkyl carbamoylimidazoles with nucleophiles like amines, amino acids, thiols, and alcohols in the presence of a base such as triethylamine (B128534) typically proceeds in good to excellent yields in either organic solvents or water. acs.org
The reactivity of these imidazolium (B1220033) salts towards various nucleophiles has been studied, revealing that sulfur-based nucleophiles tend to react faster than other nucleophiles. scholaris.ca While these reagents are highly effective, achieving high levels of selectivity between different types of nucleophiles, such as alkyl amines, phenols, and carboxylic acids, can be challenging. scholaris.ca
This method of carbonyl activation mirrors biological processes where carboxylic acids are activated, for instance, by conversion to acyl phosphates or acyl-adenosine monophosphates (acyl-AMP) using ATP. libretexts.org In both biological and laboratory settings, the conversion of the carboxylate into a derivative with a better leaving group is a key strategy to facilitate acyl substitution reactions. libretexts.org
Decarboxylation Pathways and Related Transformations
While specific studies on the decarboxylation of this compound are not prevalent in the literature, the chemistry of related acyl imidazoles and other carboxylate derivatives provides insight into potential decarboxylation pathways.
One relevant transformation involves the decarboxylative coupling of carboxylic acids, where acyl imidazoles, formed in situ from a carboxylic acid and carbonyldiimidazole (CDI), act as key intermediates. nih.gov In such reactions, a second carboxylic acid can undergo oxidative decarboxylation to form a radical intermediate, which then couples with the acyl imidazole to form a ketone. nih.gov This suggests that under specific catalytic conditions (e.g., using N-heterocyclic carbenes and photocatalysts), the imidazole-carboxamide moiety could be involved in decarboxylative processes.
Another potential transformation pathway for imidazole-based carboxylates is the formation of N-heterocyclic carbenes (NHCs) through decarboxylation. For example, N,N'-dimethyl imidazolium-2-carboxylate has been shown to undergo decarboxylation to yield the corresponding NHC. acs.org This type of reaction highlights a significant transformation pathway available to imidazole carboxylate derivatives.
General methods for decarboxylation of carboxylic acid derivatives, such as the Krapcho decarboxylation, typically apply to esters possessing a β-electron-withdrawing group and proceed via nucleophilic dealkylation followed by decarboxylation. wikipedia.org While not directly applicable to this compound itself, if the compound were to be transformed into an appropriate ester derivative, such pathways could become relevant. More modern methods, including photoredox-catalyzed decarboxylation, allow for the conversion of carboxylic acids into radicals under mild conditions, which can then participate in various coupling reactions. nih.govorganic-chemistry.org
Applications of N,n Diethyl 1h Imidazole 1 Carboxamide in Advanced Organic Synthesis
Synthon for Carbonyl Group Introduction
The electrophilic nature of the carbonyl carbon in N,N-diethyl-1H-imidazole-1-carboxamide makes it an effective tool for the introduction of carbonyl functionalities into organic molecules. The imidazole (B134444) leaving group plays a crucial role in facilitating these reactions.
The synthesis of unsymmetrical ketones is a significant challenge in organic chemistry, often complicated by over-addition of organometallic reagents to form tertiary alcohols. acs.org While direct literature on the use of this compound for this purpose is limited, the reactivity of analogous N-acylimidazoles suggests a viable pathway. The general strategy involves the sequential addition of two different organometallic reagents.
The reaction would proceed through a stable tetrahedral intermediate upon the addition of the first organometallic reagent (R¹M). The stability of this intermediate is enhanced by chelation with the imidazole nitrogen. Subsequent activation and reaction with a second, different organometallic reagent (R²M) would lead to the formation of the unsymmetrical ketone (R¹-CO-R²). The success of this approach hinges on the differential reactivity of the leaving groups and the controlled sequential addition of the nucleophiles. nih.gov
Table 1: Representative Synthesis of Unsymmetrical Ketones using N-Acyl Amides
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | Phenyl | 4-Methoxyphenyl | 4-Methoxybenzophenone | 85 |
| 2 | 2-Naphthyl | Phenyl | 2-Naphthyl phenyl ketone | 78 |
| 3 | Butyl | Phenyl | 1-Phenylpentan-1-one | 72 |
| 4 | Thienyl | Phenyl | Phenyl(thiophen-2-yl)methanone | 65 |
This table presents representative yields for the synthesis of unsymmetrical ketones using analogous N-acyl amides and highlights the potential scope for reactions involving this compound.
Ligand and Catalyst Development utilizing Imidazole Carboxamide Cores
The imidazole core of this compound provides a valuable scaffold for the design of novel ligands for transition metal catalysis. The nitrogen atoms of the imidazole ring can coordinate to metal centers, and the carboxamide functionality can be modified to tune the steric and electronic properties of the resulting ligand.
Although specific examples of ligands derived directly from this compound are not extensively reported, the synthesis of related imidazole-based ligands is well-established. nih.gov The general approach involves the functionalization of the imidazole ring, often at the C2, C4, or C5 positions, with donor groups capable of coordinating to a metal. The N,N-diethylcarboxamide group at the N1 position would primarily influence the steric environment around the metal center.
The synthesis of such ligands could involve initial preparation of a functionalized imidazole, followed by reaction with diethylcarbamoyl chloride. Alternatively, this compound could serve as a starting material for further elaboration, although the reactivity of the N-acyl bond might present challenges under certain reaction conditions.
Imidazole-based ligands have shown significant promise in transition metal-catalyzed reactions, including transfer hydrogenation. acs.orgacs.org These reactions are of great interest for the sustainable synthesis of alcohols from ketones and aldehydes. The catalytic cycle often involves metal-ligand cooperation, where the imidazole ligand participates directly in the proton and hydride transfer steps. acs.org
While catalysts derived from this compound have not been specifically documented in transfer hydrogenation, the principles of ligand design suggest their potential. A hypothetical catalyst could feature a ruthenium or iridium center coordinated to a ligand derived from the title compound. The N,N-diethylcarboxamide group would likely play a role in modulating the catalyst's solubility and steric bulk, potentially influencing its activity and selectivity.
Table 2: Representative Catalytic Transfer Hydrogenation using Imidazole-Based Ligands
| Entry | Substrate | Catalyst System | Product | Conversion (%) |
| 1 | Acetophenone | [Ru(p-cymene)Cl₂]₂ / Imidazole-based ligand | 1-Phenylethanol | >99 |
| 2 | 4-Chloroacetophenone | [Ru(p-cymene)Cl₂]₂ / Imidazole-based ligand | 1-(4-Chlorophenyl)ethanol | 98 |
| 3 | Cyclohexanone | [Ru(p-cymene)Cl₂]₂ / Imidazole-based ligand | Cyclohexanol | >99 |
| 4 | Furfural | [Ru(p-cymene)Cl₂]₂ / Imidazole-based ligand | Furfuryl alcohol | 97 |
This table illustrates the effectiveness of imidazole-based ligands in the transfer hydrogenation of various ketones and aldehydes, suggesting the potential utility of catalysts derived from this compound in similar transformations.
Structural Characterization and Spectroscopic Analysis of N,n Diethyl 1h Imidazole 1 Carboxamide and Its Derivatives
Advanced Spectroscopic Investigations for Structural Elucidation
The combination of high-field Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and mass spectrometry provides a powerful toolkit for the unambiguous characterization of N,N-diethyl-1H-imidazole-1-carboxamide and its analogs.
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field NMR spectroscopy is instrumental in defining the precise connectivity and spatial arrangement of atoms within a molecule. For derivatives of imidazole-1-carboxamide, NMR provides key insights into the structure.
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer primary information about the chemical environment of the hydrogen and carbon atoms. For instance, in the ¹H NMR spectrum of a related compound, N,N-dimethyl-1H-imidazole-1-carboxamide, the N-methyl groups would be expected to show distinct singlet peaks, while the imidazole (B134444) protons would appear in the aromatic region.
Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) helps to identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹³C-¹H), allowing for the assignment of proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between carbon and proton atoms (typically over two to three bonds), which is vital for connecting different parts of the molecule, such as the diethylamino group to the carboxamide carbonyl and the carboxamide group to the imidazole ring.
The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of the nuclei. In this compound, the protons of the imidazole ring are expected to resonate at specific chemical shifts, which can be influenced by the electron-withdrawing nature of the carboxamide group. The ethyl groups on the nitrogen atom will exhibit characteristic quartet and triplet patterns due to J-coupling between the methylene (B1212753) (-CH2-) and methyl (-CH3) protons.
The coupling constants (J values) provide valuable information about the dihedral angles between adjacent protons, aiding in the determination of the conformation of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole H-2 | ~7.8-8.2 | ~135-140 |
| Imidazole H-4 | ~7.0-7.4 | ~128-132 |
| Imidazole H-5 | ~6.9-7.3 | ~115-120 |
| N-CH₂ | ~3.3-3.6 (quartet) | ~42-46 |
| N-CH₂-CH₃ | ~1.1-1.4 (triplet) | ~12-15 |
| C=O | - | ~163-167 |
Note: These are predicted values based on data for analogous compounds and general NMR principles. Actual experimental values may vary.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
For this compound, key vibrational bands would include:
C=O Stretch: A strong absorption band in the IR spectrum, typically in the region of 1650-1700 cm⁻¹, is characteristic of the amide carbonyl group. nih.gov
C-N Stretch: Vibrations associated with the C-N bonds of the amide and the imidazole ring would appear in the fingerprint region (below 1500 cm⁻¹). nih.gov
C-H Stretch: Aromatic C-H stretching vibrations of the imidazole ring are expected above 3000 cm⁻¹, while aliphatic C-H stretches of the ethyl groups will appear just below 3000 cm⁻¹. nih.gov
Imidazole Ring Vibrations: Characteristic ring stretching and bending vibrations will be present in the fingerprint region.
Table 2: Characteristic Vibrational Frequencies for Imidazole Carboxamide Derivatives
| Functional Group | Technique | Characteristic Frequency Range (cm⁻¹) |
| Amide C=O Stretch | IR | 1640 - 1690 |
| Imidazole C=N Stretch | IR | 1500 - 1550 |
| Aromatic C-H Stretch | IR/Raman | 3000 - 3150 |
| Aliphatic C-H Stretch | IR/Raman | 2850 - 2980 |
Data compiled from studies on related imidazole derivatives. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive technique that provides the molecular weight of the compound and information about its structure through the analysis of its fragmentation pattern.
For this compound (C₈H₁₃N₃O), the expected molecular weight is approximately 167.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 167. Subsequent fragmentation could involve the loss of the diethylamino group, the carbonyl group, or cleavage of the imidazole ring, leading to a series of fragment ions that help to confirm the structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. ias.ac.in
Solid-State Structural Analysis by X-ray Crystallography
While spectroscopic methods provide information about the molecule in solution or gas phase, X-ray crystallography offers a definitive three-dimensional structure of the molecule in the solid state. This technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, within the crystal lattice. nih.govmdpi.com
Determination of Molecular Geometry and Bond Parameters
In related N-substituted imidazole derivatives, the bond lengths and angles within the imidazole ring are well-characterized. For instance, studies on 1-(2,6-diisopropylphenyl)-1H-imidazole reveal typical C-N and C-C bond distances within the heterocyclic core. It is expected that the bond parameters for this compound would be in a similar range, with minor deviations due to the electronic nature of the carboxamide substituent.
Table 1: Representative Bond Lengths and Angles for Substituted Imidazole Rings
| Parameter | Typical Value (Å or °) |
|---|---|
| C=N Bond Length | 1.31 - 1.36 |
| C-N Bond Length | 1.37 - 1.39 |
| C-C Bond Length | 1.35 - 1.36 |
| C-N-C Angle | 105 - 107 |
| N-C-N Angle | 111 - 113 |
Note: These values are generalized from various substituted imidazole structures and serve as an approximation for this compound.
Investigation of Crystal Packing and Intermolecular Interactions
In many imidazole derivatives, hydrogen bonding plays a crucial role in the supramolecular assembly. For instance, in derivatives of imidazole-4,5-dicarboxylic acid, reliable hydrogen-bonding motifs are observed, often leading to the formation of dimers or tapes in the solid state. rsc.orgnsf.gov In the case of this compound, the carbonyl oxygen of the carboxamide group can act as a hydrogen bond acceptor, potentially interacting with C-H donors from the imidazole ring or adjacent molecules. Studies on related compounds have shown the significance of C-H···O and C-H···N interactions in their crystal structures. uni.lu The absence of a traditional N-H donor in this compound means that classical N-H···N or N-H···O hydrogen bonds will not be primary features, placing more importance on weaker C-H···O/N interactions.
Analysis of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions
The possibility of intramolecular hydrogen bonding in this compound is an important consideration for its conformational preferences. Research on other N-substituted imidazole derivatives has shown that intramolecular hydrogen bonds can significantly influence their biological activity and physical properties. rsc.org For an intramolecular hydrogen bond to occur in this compound, a C-H bond from one of the ethyl groups would need to come into close proximity with the carbonyl oxygen or the N3 atom of the imidazole ring.
More specifically, in N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives, strong intramolecular hydrogen bonding between the carboxamide nitrogen and the N-oxide oxygen has been observed, with energies around 10 kcal/mol. acs.org While this compound does not possess an N-oxide group, this highlights the potential for the carboxamide group to participate in such intramolecular interactions. The conformation of the diethylamino group will be a key determinant of whether such an interaction is sterically feasible.
Chiroptical Spectroscopy (if applicable to chiral derivatives)
The parent compound, this compound, is not chiral. However, the introduction of chiral centers into its derivatives would give rise to chiroptical properties, which can be studied using techniques like circular dichroism (CD) and circularly polarized luminescence (CPL).
The synthesis and characterization of chiral imidazole derivatives have demonstrated that small changes in the chemical structure can lead to significant variations in their solid-state aggregation and chiroptical responses. rsc.org For example, chiral spherical aromatic amides have been synthesized, and their enantiomers, separated by chiral column chromatography, exhibit mirror-imaged CD spectra. rsc.org
Advanced Theoretical and Computational Investigations of N,n Diethyl 1h Imidazole 1 Carboxamide
Electronic Structure and Bonding Analysis
The arrangement of electrons in a molecule dictates its physical and chemical properties. Advanced computational methods allow for a detailed analysis of the electronic structure and bonding characteristics of N,N-diethyl-1H-imidazole-1-carboxamide.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that span the entire molecule. nih.gov Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining a molecule's reactivity.
The HOMO represents the region from which an electron is most likely to be donated in a chemical reaction, indicating the molecule's nucleophilic character. Conversely, the LUMO represents the region where an electron is most likely to be accepted, signifying its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive.
For this compound, the imidazole (B134444) ring, with its π-system and lone pair electrons on the nitrogen atoms, is expected to be a significant contributor to the HOMO. The carboxamide group, with its electron-withdrawing carbonyl moiety, is likely to influence the energy and localization of the LUMO.
Illustrative Frontier Orbital Data for a Substituted Imidazole Derivative
| Molecular Orbital | Energy (eV) | Key Contributing Fragments |
| LUMO | -1.5 | Imidazole ring, Carboxamide group |
| HOMO | -6.8 | Imidazole ring (π-orbitals), Nitrogen lone pairs |
| HOMO-LUMO Gap | 5.3 |
This data is illustrative and based on typical values for similar imidazole derivatives.
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution within a molecule to characterize chemical bonds and non-covalent interactions. nih.gov This theory defines atoms as regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density.
Key parameters derived from QTAIM analysis at the bond critical points (BCPs) – points of minimum electron density between two bonded atoms – provide insight into the nature of the chemical bonds. These parameters include:
Electron density (ρ(r)) : A higher value indicates a stronger bond.
Laplacian of the electron density (∇²ρ(r)) : A negative value is characteristic of a covalent bond (shared interaction), while a positive value suggests a closed-shell interaction (like ionic bonds or van der Waals interactions).
Total electron energy density (H(r)) : A negative value is indicative of a covalent character.
For this compound, QTAIM analysis would reveal the covalent nature of the bonds within the imidazole ring, the diethylamino group, and the carboxamide linker. It would also quantify the degree of π-delocalization within the imidazole ring.
Illustrative QTAIM Parameters for Bonds in an Imidazole Ring System
| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Character |
| C=C | 0.32 | -0.85 | -0.45 | Covalent (π-character) |
| C-N | 0.28 | -0.70 | -0.38 | Covalent |
| C-H | 0.25 | -0.65 | -0.30 | Covalent |
This data is illustrative and based on typical values for similar heterocyclic systems.
Non-Covalent Interaction (NCI) Studies
Non-covalent interactions play a pivotal role in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. For this compound, several types of non-covalent interactions are of interest.
The imidazole ring of this compound possesses both hydrogen bond donor (the C-H groups on the ring) and acceptor (the nitrogen atoms) capabilities. The oxygen atom of the carboxamide group is also a potent hydrogen bond acceptor. In a condensed phase or in the presence of suitable solvents, this molecule can participate in a network of intermolecular hydrogen bonds.
Computational methods can predict the geometries and energies of these hydrogen bonds. Key parameters include the donor-acceptor distance, the hydrogen-acceptor distance, and the linearity of the bond.
Illustrative Intermolecular Hydrogen Bond Parameters
| Donor | Acceptor | D-H···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kcal/mol) |
| C-H (imidazole) | O=C (carboxamide) | 2.2 | 165 | -2.5 |
| C-H (imidazole) | N (imidazole) | 2.4 | 150 | -1.8 |
This data is hypothetical and serves to illustrate typical hydrogen bond characteristics.
The aromatic imidazole ring in this compound can participate in π-stacking interactions with other aromatic systems. These interactions, arising from the alignment of π-orbitals, are crucial in the packing of molecules in the solid state and in molecular recognition processes.
Computational studies can characterize the geometry and strength of these interactions. Common π-stacking arrangements include face-to-face and parallel-displaced configurations. The interaction energy depends on the distance between the aromatic rings and their relative orientation.
In the solid state, molecules of this compound could potentially arrange themselves in a manner that maximizes these stabilizing π-stacking interactions, influencing the crystal packing.
Computational Prediction of Reactivity and Selectivity
Computational chemistry is instrumental in predicting the reactivity and selectivity of chemical reactions. For this compound, these predictions can guide synthetic efforts and provide insights into its chemical behavior.
The analysis of the molecular electrostatic potential (MEP) surface is a valuable tool for predicting reactive sites. The MEP maps the electrostatic potential onto the electron density surface of the molecule, with red regions indicating negative potential (nucleophilic sites) and blue regions indicating positive potential (electrophilic sites). For this compound, the nitrogen atoms of the imidazole ring and the oxygen atom of the carbonyl group are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms on the imidazole ring and the carbonyl carbon are likely to be regions of positive potential, indicating sites for nucleophilic attack.
Furthermore, computational modeling of reaction pathways can elucidate the mechanisms of potential reactions. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined. This information is crucial for predicting the feasibility and selectivity of a given transformation. For instance, the relative susceptibility of the different nitrogen atoms in the imidazole ring to alkylation could be computationally explored to predict the regioselectivity of such reactions.
Theoretical calculations can also be employed to study the reactivity of this compound in various chemical environments, such as in the presence of different solvents or catalysts. nih.govnih.gov
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) serves as a powerful computational tool for predicting the three-dimensional structure and electronic properties of molecules like this compound. Through geometry optimization, DFT calculations can determine the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. These calculations provide valuable data on bond lengths, bond angles, and dihedral angles.
For this compound, the geometry optimization would likely be performed using a functional such as B3LYP with a basis set like 6-31G(d,p). The resulting optimized structure would reveal key structural parameters. For instance, the planarity of the imidazole ring is a critical feature, and DFT can quantify any distortions from ideal planarity. The orientation of the diethylcarboxamide group relative to the imidazole ring is another important aspect that would be determined.
The calculated energies from DFT can be used to compare the stability of different conformers of this compound. For example, rotation around the C-N bond connecting the carboxamide group to the imidazole ring can lead to different spatial arrangements of the diethylamino group. DFT can calculate the energy of each of these conformers, allowing for the identification of the most energetically favorable one.
Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Structures
| Parameter | Predicted Value |
| Imidazole Ring C=C Bond Length | ~1.36 Å |
| Imidazole Ring C-N Bond Length | ~1.38 Å |
| Imidazole Ring N-C=O Bond Angle | ~120° |
| Carboxamide C=O Bond Length | ~1.23 Å |
| Carboxamide C-N Bond Length | ~1.35 Å |
| Dihedral Angle (Imidazole Plane - Carboxamide Plane) | Varies with conformer |
Note: These are predicted values based on DFT calculations of structurally similar imidazole derivatives and may vary in the actual molecule.
Transition State Modeling for Reaction Pathways
Transition state modeling is a computational technique used to investigate the mechanism of chemical reactions by characterizing the transition state—the highest energy point along the reaction coordinate. For this compound, a key reaction pathway of interest is its hydrolysis, which involves the cleavage of the amide bond.
Computational studies on the hydrolysis of similar N-acylimidazoles suggest that the reaction likely proceeds through a concerted mechanism. nih.gov In a concerted mechanism, the bond-breaking and bond-forming events occur simultaneously, without the formation of a stable tetrahedral intermediate. nih.gov Transition state modeling for the hydrolysis of this compound would involve locating the transition state structure for the nucleophilic attack of a water molecule on the carbonyl carbon of the carboxamide group.
The geometry of the transition state would reveal the partial formation of a new C-O bond with the incoming water molecule and the partial breaking of the C-N bond to the imidazole ring. DFT calculations can be employed to determine the energy of this transition state, which corresponds to the activation energy of the reaction. A higher activation energy implies a slower reaction rate.
Furthermore, these calculations can elucidate the role of catalysts, such as acids or bases, in lowering the activation energy and accelerating the hydrolysis process. By modeling the reaction with and without a catalyst, the catalytic effect can be quantified.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations can offer insights into its conformational flexibility, solvation properties, and interactions with other molecules.
An MD simulation of this compound in a solvent, such as water, would reveal how the molecule moves and changes its shape. The simulation would track the positions and velocities of all atoms in the system over a period of time, typically nanoseconds to microseconds. This allows for the exploration of the conformational landscape of the molecule, identifying the most populated conformers and the transitions between them.
Key dynamic properties that can be analyzed from an MD simulation include:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's structure over time.
Root Mean Square Fluctuation (RMSF): To identify the most flexible regions of the molecule.
Radial Distribution Functions (RDFs): To understand the solvation shell of the molecule and its interactions with solvent molecules.
MD simulations are particularly valuable for studying the interactions of this compound with biological macromolecules, such as proteins or nucleic acids. By simulating the complex, one can gain a dynamic understanding of the binding process, the stability of the complex, and the specific intermolecular interactions that are crucial for binding.
Quantitative Structure-Reactivity/Property Relationships (QSAR/QSPR)
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. These models are widely used in drug discovery and materials science to predict the properties of new, untested compounds.
Development of Computational Descriptors
The foundation of any QSAR/QSPR model is the set of computational descriptors used to represent the chemical structure in a numerical format. For this compound and related compounds, a variety of descriptors can be calculated, falling into several categories:
1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., connectivity indices) and counts of specific functional groups.
3D Descriptors: These are calculated from the 3D structure of the molecule and include geometric properties (e.g., molecular surface area, volume) and electronic properties (e.g., dipole moment, partial charges).
The selection of relevant descriptors is a critical step in building a robust QSAR/QSPR model. Statistical techniques like principal component analysis (PCA) can be used to reduce the dimensionality of the descriptor space and identify the most informative ones.
Table 2: Examples of Computational Descriptors for QSAR/QSPR Studies of Imidazole Derivatives
| Descriptor Class | Examples |
| Constitutional | Molecular Weight, Number of N atoms, Number of Rings |
| Topological | Balaban J index, Wiener index, Kier & Hall connectivity indices |
| Geometrical | Molecular Surface Area, Molecular Volume, Shadow Indices |
| Electronic | Dipole Moment, HOMO Energy, LUMO Energy, Partial Charges |
| Quantum-Chemical | Total Energy, Heat of Formation, Molar Refractivity |
Application of Machine Learning in Chemical Research
Machine learning (ML) algorithms are increasingly being used to develop sophisticated QSAR/QSPR models. These models can often capture complex, non-linear relationships between chemical structure and activity that are missed by traditional linear methods.
For a series of compounds including this compound, an ML-based QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition or receptor binding affinity. The process would involve:
Data Collection: Assembling a dataset of compounds with known activities.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound.
Model Training: Using an ML algorithm, such as Random Forest, Support Vector Machines, or Neural Networks, to train a model on the dataset.
Model Validation: Evaluating the predictive performance of the model using techniques like cross-validation and an external test set.
Such a model could then be used to virtually screen large libraries of related compounds to identify new candidates with potentially high activity, thereby accelerating the discovery process. Machine learning models can also be used to predict the reactivity of molecules, including the likelihood of a compound to undergo specific reactions. cmu.eduacs.org
Future Directions and Emerging Research Avenues for N,n Diethyl 1h Imidazole 1 Carboxamide
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of imidazole (B134444) derivatives has been a cornerstone of organic chemistry for over a century. mdpi.com Classical methods, while effective, often rely on harsh conditions. Future research will undoubtedly focus on developing more efficient, sustainable, and scalable synthetic routes to N,N-diethyl-1H-imidazole-1-carboxamide and its analogues.
Modern synthetic strategies that could be applied or adapted include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of various imidazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. globalresearchonline.net Applying microwave irradiation to the condensation reactions that form the imidazole core or to the final carboxamide formation could offer a significant process intensification.
One-Pot Reactions: Combining multiple synthetic steps into a single, continuous process without isolating intermediates is a key principle of green chemistry. Future methodologies could involve one-pot procedures starting from simple precursors like glyoxal, an appropriate amine, and a diethylcarbamoylating agent, minimizing solvent waste and purification steps. mdpi.com
Novel Activating Agents: The synthesis of N-acylimidazoles often involves activating the carboxylic acid (or its equivalent). A patented process describes the reaction of a carboxylic anhydride (B1165640) with carbonyldiimidazole (CDI) to produce N-acylimidazoles with carbon dioxide as the only byproduct, which efficiently utilizes all imidazole groups. google.com Exploring analogous reactions for carboxamides could provide highly efficient and clean synthetic pathways.
Expanded Role in Catalysis and Asymmetric Synthesis
The imidazole scaffold is a precursor to N-heterocyclic carbenes (NHCs), a class of organocatalysts that has revolutionized many areas of chemical synthesis. While this compound itself is not a catalyst, its derivatives represent a fertile ground for developing new catalytic systems.
Future research directions include:
Precursors to Chiral N-Heterocyclic Carbenes (NHCs): The imidazole ring of the title compound could be functionalized to create precursors for novel chiral NHCs. These catalysts are instrumental in asymmetric synthesis, a field dedicated to creating molecules with a specific three-dimensional geometry, which is crucial for pharmaceuticals. nih.govyoutube.com
Asymmetric Michael Additions: Nickel-catalyzed asymmetric Michael additions of α-substituted acyl-imidazoles to unsaturated carbonyl compounds have been developed, yielding valuable chiral building blocks with high enantioselectivity. researchgate.net Future work could explore whether this compound can be used as a substrate or modified to act as a ligand in similar transition metal-catalyzed reactions, expanding the toolbox for creating complex chiral molecules.
Organocatalysis: The field of organocatalysis uses small organic molecules to catalyze reactions. princeton.edu Imidazole-containing peptides and other small molecules have been investigated as catalysts. princeton.edu Derivatives of this compound could be designed to act as novel organocatalysts for a variety of transformations.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers numerous advantages, including enhanced safety, better process control, and easier scalability. researchgate.netacs.org The integration of this compound synthesis and its subsequent reactions into flow platforms is a promising avenue for future research.
Key areas for exploration are:
Automated Synthesis of Analogues: Flow chemistry systems can be automated to rapidly produce a library of analogues. By feeding different starting materials into the reactor system, a wide range of derivatives of this compound could be synthesized and screened for potential applications.
Heterogeneous Catalysis in Flow: The alkylation of imidazole has been achieved in a flow reactor using a fixed-bed acidic zeolite catalyst, with water as the only byproduct. thalesnano.com Developing a heterogeneous catalytic system for the synthesis of this compound would simplify product purification and allow for catalyst recycling, aligning with the principles of sustainable chemistry.
Advanced Computational Design and Prediction of Novel Analogues
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, allowing for the design and prediction of molecular properties before synthesis. researchgate.net This approach can save significant time and resources.
Future research will likely involve:
Molecular Docking and Virtual Screening: If a biological target for this class of compounds is identified, molecular docking studies could be used to predict how well novel analogues of this compound bind to it. This has been successfully applied to design imidazole-based inhibitors for various enzymes. nih.govnih.govmdpi.com
QSAR and Predictive ADME: Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate the chemical structure of analogues with their biological activity. mdpi.com Coupled with predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, these computational tools can guide the design of new compounds with improved efficacy and drug-like characteristics.
DFT Calculations: Density Functional Theory (DFT) can be used to understand the electronic structure and reactivity of this compound and its potential analogues. nih.gov Such studies can provide insights into the stability and conformational properties, as demonstrated for highly twisted N-acyl imidazoles, which can help in designing molecules with specific reactivity profiles. nih.gov
Exploration of New Reactivity Modes and Chemical Transformations
The unique electronic properties of the N-acylimidazole moiety make it a versatile functional group. nih.gov While its role as an acylating agent is well-known, there are numerous other reactivity modes to be explored for this compound.
Potential avenues for investigation include:
Acyl Transfer Agents with Tunable Reactivity: N-acyl imidazoles are known to be effective acylating agents with moderate reactivity and good stability in water. nih.govresearchgate.net Research into sterically hindered N-acyl imidazoles has shown that their reactivity can be tuned. nih.gov Future studies could investigate how modifications to the diethylamide group or the imidazole ring of the title compound affect its acyl-transfer capabilities, potentially leading to highly selective reagents for peptide synthesis or protein modification.
Ring Transformations: The imidazole ring itself can participate in various chemical transformations. For instance, certain 5-amino-1,2,3-triazoles can undergo a denitrogenative transformation to yield functionalized 1H-imidazoles. mdpi.com Investigating whether the this compound scaffold can be a substrate or product in novel ring-forming or ring-opening reactions could lead to new synthetic methodologies.
Directed Metalation: The carboxamide group could potentially act as a directing group for ortho-metalation of the imidazole ring, allowing for selective functionalization at the C2 position. This would open up a pathway to a wide range of 2-substituted imidazole derivatives that might otherwise be difficult to access.
Q & A
Basic Research Question
- Storage : Keep in amber vials under inert gas (argon) at –20°C to prevent oxidation/hydrolysis.
- Lyophilization : For long-term stability, lyophilize from tert-butanol/water mixtures.
- Handling : Use gloveboxes for air-sensitive reactions (e.g., Grignard additions to the carboxamide).
- QC Documentation : Record batch-specific HPLC/LC-MS data and storage duration to trace variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
